2,6-dimethoxy-3-methylbenzoic acid
Description
Properties
CAS No. |
96897-96-0 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Biosynthetic Pathway Investigations of Alkoxylated Benzoic Acids
Proposed Biosynthetic Routes to 2,6-Dimethoxy-3-Methylbenzoic Acid Precursors
The biosynthesis of this compound likely begins with the formation of a simpler, substituted benzoic acid precursor. The specific origin of the core C6-C1 skeleton (a benzene (B151609) ring attached to a carboxyl group) appended with a methyl group can be hypothesized through several established metabolic routes. In plants and microorganisms, benzoic acids are typically derived from either the shikimate pathway or the polyketide pathway.
One proposed route involves the formation of a precursor like 3-methylbenzoic acid or a hydroxylated analogue. This precursor would then undergo subsequent enzymatic modifications, specifically hydroxylation and O-methylation, to yield the final product. The initial C-methylation of the aromatic ring is a critical step, and the timing of this event relative to carboxylation and hydroxylation defines the potential pathways. For instance, orsellinic acid, a well-known polyketide, is a dihydroxy-methylated benzoic acid that could theoretically serve as a scaffold. Alternatively, precursors may arise from the shikimate pathway, which produces aromatic amino acids that can be converted to benzoic acid via side-chain degradation. tu-braunschweig.deresearchgate.netnih.gov
Below are potential precursors and their hypothetical metabolic origins.
| Precursor Molecule | Proposed Metabolic Origin | Key Initial Reactions |
| Orsellinic Acid | Polyketide Pathway | Head-to-tail condensation of acetyl-CoA and malonyl-CoA units. |
| 3-Methylsalicylic Acid | Polyketide Pathway | Similar to orsellinic acid synthesis, involving a specific polyketide synthase (PKS). |
| 3-Methylbenzoic Acid | Shikimate or Toluene (B28343) Pathway | Derivation from a shikimate intermediate or via degradation of toluene. |
| Chorismic Acid derivative | Shikimate Pathway | C-methylation of a shikimate pathway intermediate followed by aromatization. hebmu.edu.cnnih.gov |
Enzymatic Transformations in the Formation of Methoxy-substituted Aromatic Compounds
The two methoxy (B1213986) groups at positions 2 and 6 are defining features of this compound. The formation of these methoxy groups is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes facilitate the transfer of a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. ontosight.ainih.govnih.gov
For this compound, the biosynthesis would require a dihydroxylated precursor, such as 2,6-dihydroxy-3-methylbenzoic acid. This precursor would undergo two sequential methylation reactions, catalyzed by one or more specific OMTs. The enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), for example, catalyzes the methylation of the carboxyl group of benzoic acid to form methyl benzoate. ontosight.ainih.gov While this specific enzyme acts on the carboxyl group, ring-hydroxylating OMTs operate via a similar mechanism, targeting the phenolic hydroxyl groups on the aromatic ring. The high specificity of these enzymes often dictates the final substitution pattern of the natural product.
The key enzymatic steps for methoxy group formation are summarized below.
| Enzyme Class | Substrate Type | Methyl Donor | Product Moiety |
| O-Methyltransferase (OMT) | Dihydroxy-methyl-benzoic acid | S-adenosyl-L-methionine (SAM) | Methoxy group (-OCH₃) |
| Hydroxylase | Methyl-benzoic acid | O₂, NADPH/NADH | Hydroxyl group (-OH) |
Shikimate Pathway Derivations Leading to Benzoic Acid Analogues
The shikimate pathway is a central metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govmdpi.com This pathway serves as a critical gateway, linking primary metabolism to a vast array of specialized aromatic metabolites, including benzoic acids. hebmu.edu.cnnih.gov
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov A series of seven enzymatic reactions converts these precursors into chorismate, the final product of the common pathway. nih.gov Chorismate is a pivotal branch-point intermediate. nih.govresearchgate.net From chorismate, distinct enzymatic branches lead to the aromatic amino acids and other important compounds like para-aminobenzoic acid (pABA), a precursor for folate synthesis. hebmu.edu.cn
Plant benzoic acids are often formed from L-phenylalanine through pathways involving the shortening of its three-carbon side chain. nih.gov This can occur via a CoA-dependent β-oxidative pathway or a non-β-oxidative route. nih.govresearchgate.net However, some benzoic acid derivatives, such as gallic acid, can be formed more directly from earlier intermediates of the shikimate pathway, bypassing the aromatic amino acids. hebmu.edu.cn This metabolic flexibility highlights the pathway's role as a versatile source for constructing diverse aromatic scaffolds.
The core intermediates of the shikimate pathway are listed in the table below.
| Intermediate | Precursors | Key Enzyme (E. coli) |
| DAHP | PEP, E4P | DAHP synthase (AroF, G, H) |
| 3-Dehydroquinate (DHQ) | DAHP | DHQ synthase (AroB) |
| 3-Dehydroshikimate (DHS) | DHQ | DHQ dehydratase (AroD) |
| Shikimate | DHS | Shikimate dehydrogenase (AroE) |
| Shikimate-3-phosphate | Shikimate, ATP | Shikimate kinase (AroK, L) |
| EPSP | Shikimate-3-phosphate, PEP | EPSP synthase (AroA) |
| Chorismate | EPSP | Chorismate synthase (AroC) |
Advanced Mechanistic Studies of Methylation and Carboxylation Events in Natural Product Biosynthesis
The biosynthesis of this compound involves two key chemical transformations: methylation and carboxylation. Mechanistic studies of the enzymes that catalyze these reactions are crucial for understanding how complex natural products are assembled.
Methylation: The transfer of a methyl group is most commonly catalyzed by SAM-dependent methyltransferases. nih.gov Mechanistic studies on these enzymes, such as protein arginine methyltransferases (PRMTs), reveal highly conserved catalytic cores responsible for binding both SAM and the substrate. nih.gov In O-methylation, the reaction proceeds via a nucleophilic attack (SN2 reaction) from the oxygen of a hydroxyl group on the substrate to the electrophilic methyl group of SAM. nih.gov This results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH). ontosight.ai The precise positioning of the substrate and SAM within the enzyme's active site is critical for catalytic efficiency and regioselectivity. bu.edu
Carboxylation: Carboxylation is the enzymatic incorporation of CO₂ into an organic substrate. nih.gov This reaction is fundamental to global carbon fixation and the biosynthesis of many metabolites. asm.org Carboxylases operate through diverse mechanisms. nih.govacs.org For example, biotin-dependent carboxylases, like acetyl-CoA carboxylase, utilize a covalently attached biotin (B1667282) cofactor to capture and transfer bicarbonate. Other carboxylating enzymes function independently of biotin. A notable class is the UbiD-like family of (de)carboxylases, which use a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the (de)carboxylation of α,β-unsaturated aromatic acids. acs.org The direct carboxylation of aromatic rings, while thermodynamically challenging, is achieved by enzymes that can stabilize the reactive intermediates formed during the reaction. researchgate.net Understanding these mechanisms provides a framework for how the carboxyl group of this compound might be installed onto its aromatic precursor.
A comparison of different enzyme-catalyzed reactions is provided below.
| Reaction Type | Key Enzyme Class | Cofactor/Key Feature | General Mechanism |
| O-Methylation | Methyltransferases | S-adenosyl-L-methionine (SAM) | SN2 nucleophilic attack on SAM's methyl group. nih.gov |
| Carboxylation | Biotin-dependent Carboxylases | Biotin, ATP | Two-step reaction involving carboxylation of biotin followed by transfer to substrate. nih.gov |
| Carboxylation | UbiD-like Carboxylases | Prenylated FMN (prFMN) | 1,3-dipolar cycloaddition for α,β-unsaturated acids. acs.org |
| Decarboxylation | TPP-dependent Decarboxylases | Thiamine pyrophosphate (TPP) | Formation of a covalent intermediate to stabilize the carbanion after CO₂ loss. acs.orgnih.gov |
Chemical Synthesis Strategies and Methodologies for 2,6 Dimethoxy 3 Methylbenzoic Acid
Total Synthesis Approaches to 2,6-Dimethoxy-3-Methylbenzoic Acid
While detailed, step-by-step published syntheses for this compound are not extensively documented in readily available literature, a plausible and effective route can be designed based on established organometallic methodologies and the known synthesis of its parent compound, 2,6-dimethoxybenzoic acid.
The synthesis of 2,6-dimethoxybenzoic acid often serves as a template. A common method involves the ortho-metalation of 1,3-dimethoxybenzene (B93181), followed by carboxylation. In this reaction, the two methoxy (B1213986) groups direct the metalation to the C2 position, which is situated between them. The resulting organometallic intermediate is then quenched with carbon dioxide (CO2) to form the carboxylate, which is subsequently protonated during acidic workup to yield the final benzoic acid.
A patented method for synthesizing 2,6-dimethoxybenzoic acid involves the reaction of 1,3-dimethoxybenzene with sodium sand and a catalyst in toluene (B28343), followed by the introduction of carbon dioxide. google.com This process achieves a yield of up to 70% and is described as being more gentle and higher-yielding than traditional methods that use dimethylformamide or triethylamine (B128534) as solvents. google.com Another documented synthesis reports a yield of 68-71% using sodium, chlorooctane or chloropropane, and CO2 in toluene. chemicalbook.com
A logical extension for the synthesis of this compound would involve starting with a methylated precursor, such as 2,4-dimethoxytoluene. The key steps would be:
Directed ortho-Metalation: The starting material, 2,4-dimethoxytoluene, would be treated with a strong organolithium base, such as n-butyllithium or s-butyllithium. The two methoxy groups are powerful directing groups for this reaction, guiding the lithium to substitute a hydrogen atom at the C3 position, which lies between them.
Formation of the Key Intermediate: This step generates the key intermediate, 3-lithio-2,6-dimethoxytoluene. This organolithium compound is highly reactive and serves as a potent nucleophile.
Carboxylation: The lithiated intermediate is then reacted with an electrophile, in this case, solid carbon dioxide (dry ice). The lithium salt of this compound is formed.
Acidic Workup: The final step involves treatment with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the desired product, this compound.
Achieving the correct substitution pattern on a benzene (B151609) ring is a central challenge in organic synthesis. The directing effects of substituents already present on the ring govern the position of subsequent functionalization in electrophilic aromatic substitution reactions. khanacademy.org
In the context of precursors to this compound, the methoxy groups (-OCH3) are strong activating groups and are ortho, para-directors. The methyl group (-CH3) is a weaker activating group and is also an ortho, para-director. When multiple activating groups are present, the position of electrophilic attack is determined by a combination of their directing effects and steric hindrance.
To overcome the potential for mixtures of products, directed ortho-metalation (DoM) is a superior regioselective functionalization technique. In this strategy, a functional group on the ring (the directing metalation group, or DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to a specific adjacent (ortho) position. Methoxy groups are excellent DMGs, allowing for highly specific functionalization that might be difficult to achieve with classical electrophilic substitution. khanacademy.org
Modern approaches to controlling regioselectivity are also emerging. For instance, solvent-controlled site-selectivity has been demonstrated in Friedel-Crafts reactions, where switching from toluene to acetonitrile (B52724) can change the outcome from ortho-selective to para-selective, providing a powerful tool for directing functionalization without altering the core reactants. acs.org
Synthetic Routes to Analogous 2,6-Dimethoxybenzoic Acid Derivatives
The synthesis of derivatives of 2,6-dimethoxybenzoic acid often involves similar core strategies, but with a focus on optimizing conditions to maximize yield and purity, especially when these derivatives are intended for applications such as medicinal chemistry or materials science. nih.govresearchgate.net
The efficiency of a synthetic route is highly dependent on reaction parameters such as solvent, temperature, catalyst, and reaction time. The optimization of these conditions is crucial for developing scalable and cost-effective processes.
A study on the synthesis of dihydrobenzofuran neolignans, which involves an oxidative coupling step, highlights the impact of the oxidant and solvent. scielo.br While silver(I) oxide (Ag2O) is commonly used, other silver(I) reagents were tested to improve reaction outcomes. The choice of solvent was also found to be critical, with acetonitrile providing good yields and increased selectivity compared to other solvents. scielo.br Furthermore, the reaction time was optimized from 20 hours down to 4 hours, which helped to reduce the formation of undesired byproducts. scielo.br
| Oxidant (1 equiv.) | Solvent | Yield (%) | Selectivity |
| Ag2O | Benzene/Acetone (B3395972) | 31 | Moderate |
| Ag2O | Acetonitrile | Good | Increased |
| AgCO2CF3 | Benzene/Acetone | Variable | Moderate |
| AgNO3 | Benzene/Acetone | 4-97 (dimer dependent) | Variable |
This table presents a conceptual summary of findings on how different oxidants and solvents can affect the yield and selectivity of oxidative coupling reactions, based on data for analogous systems. scielo.br
In the synthesis of 2,6-dimethoxybenzoic acid itself, a key optimization was the replacement of traditional solvents like dimethylformamide (DMF) with toluene and the use of propyl carbinol as a catalyst. google.com This change resulted in a gentler reaction, higher yield, and better product quality. google.com
Evaluating the efficiency of different synthetic routes is essential for selecting the most practical method for laboratory or industrial production. Key metrics for comparison include chemical yield, reaction time, cost of reagents, and safety of the procedure.
A Chinese patent for the synthesis of 2,6-dimethoxybenzoic acid provides a direct comparison between a traditional method and an improved one. google.com
| Parameter | Traditional Method | Improved Method (Patent CN101284778A) |
| Solvent | Dimethylformamide (DMF) or Triethylamine | Toluene |
| Catalyst | Not specified as optimal | Propyl carbinol |
| Reaction Vigor | More violent, more byproducts | Relatively gentle |
| Reported Yield | Low | Up to 70% |
| Product Purity | Lower | High (≥99%) |
| Cost | Higher raw material cost | Lower energy consumption |
This table compares a traditional synthesis approach for 2,6-dimethoxybenzoic acid with an optimized method, highlighting improvements in yield, safety, and product quality. google.com
The yield for similar syntheses using sodium and carbon dioxide in toluene has also been reported in the range of 68% to 71%, confirming the effectiveness of this general approach. chemicalbook.com
Modern Synthetic Methodologies Applicable to Benzoic Acid Scaffolds
Modern organic synthesis is continuously evolving, with the development of new reactions and strategies that offer greater efficiency, selectivity, and functional group tolerance. Several of these methodologies are applicable to the synthesis of complex benzoic acid scaffolds.
One major area of advancement is catalysis . The development of catalyst- and solvent-controlled regiodivergent reactions allows chemists to selectively functionalize one position over another on a complex molecule by simply changing the reaction conditions. acs.org This provides a level of control that was previously difficult to achieve.
Structure-based design is another modern approach that influences synthetic strategy, particularly in drug discovery. researchgate.net Here, a target molecule with a specific biological activity is designed in silico to fit into the active site of an enzyme. Synthetic chemists then devise a route to create that specific, often complex, benzoic acid derivative. This contrasts with traditional approaches where a compound is synthesized first and then tested for activity.
Finally, the discovery of novel reaction pathways , such as the carbene-initiated researchgate.netnih.gov-rearrangement for achieving para-selective functionalization, represents the cutting edge of synthetic methodology. nih.gov While not directly applied to this specific target, these new transformations expand the toolkit available to chemists for constructing complex aromatic molecules and may offer future, more efficient routes to substituted benzoic acids.
Cross-Coupling Reactions in Aryl Benzoic Acid Synthesis
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of synthesizing substituted aryl benzoic acids, these methods offer powerful tools for constructing the core aromatic scaffold. Transition metals, particularly palladium, are frequently employed to catalyze the coupling of various organic partners. rsc.org
One of the most significant strategies in this area is the Suzuki-Miyaura cross-coupling, which is widely used in medicinal chemistry for its reliability and the stability of its organoboron reagents. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of an aryl benzoic acid, this could involve coupling a suitably substituted aryl halide with a boronic acid that contains the carboxylic acid moiety, or vice-versa.
Recent advancements have focused on using carboxylic acids themselves as coupling partners, which is advantageous due to their low cost and wide availability. acs.org Decarboxylative cross-coupling has emerged as a key method where an aryl carboxylic acid is coupled with an aryl halide. acs.org This transformation often utilizes a bimetallic system, such as palladium and silver or copper, where one metal activates the electrophile (aryl halide) and the other facilitates the decarboxylation of the benzoic acid derivative. acs.org
Furthermore, innovative copper-catalyzed strategies have been developed for the synthesis of arylboronic esters directly from aryl acids. nih.gov This process uses photoinduced ligand-to-metal charge transfer (LMCT) to generate aryl radicals from the acid, which can then be borylated. These resulting organoboron compounds are then readily used in subsequent Suzuki-Miyaura cross-couplings to build complex molecular architectures. nih.gov Another approach involves the cross-coupling of aryl acids with alcohols to form C(sp³)–C(sp²) bonds, expanding the toolkit for creating molecular complexity from abundant starting materials. acs.org
Nucleophilic Aromatic Substitution in Dimethoxybenzoic Acid Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those rendered electron-deficient by substituent groups. wikipedia.org Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org This positioning allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
In the synthesis of dimethoxybenzoic acids, SNAr can be a key step. Although methoxy groups are typically electron-donating, the strategic placement of other activating groups can facilitate substitution. It has also been shown that alkoxy groups themselves can act as leaving groups in SNAr reactions under certain conditions, a process known as transetherification. bwise.kr For instance, the reaction of 2,4-dimethoxynitrobenzene with a bulky nucleophile like t-butoxide can lead to a selective substitution of the ortho-methoxy group. bwise.kr
A patented method for synthesizing 2,6-dimethoxybenzoic acid employs a sequence that can be understood within the framework of nucleophilic substitution followed by carboxylation. google.com The process involves reacting sodium phenide with 1,3-dimethoxybenzene to generate a 2,6-dimethoxy sodium phenide intermediate. This intermediate is then carboxylated using carbon dioxide to yield the sodium salt of 2,6-dimethoxybenzoic acid, which is subsequently acidified to give the final product. google.com This approach avoids the use of more expensive or hazardous reagents and is reported to provide a higher yield compared to other traditional methods. google.com
Scalable Synthetic Protocols for Research-Grade Production
The development of a scalable synthetic protocol is crucial for producing sufficient quantities of a compound for research and development. Scalability requires a process that is not only high-yielding but also safe, cost-effective, and robust. For a compound like this compound, this involves carefully planned multi-step sequences.
Patented literature provides insight into scalable methods for structurally related compounds. For example, a process for 2-methoxy-6-methylbenzoic acid starts from 2-methyl-6-nitrobenzoic acid. google.com The protocol involves a series of well-defined steps:
Hydrogenation: The nitro group is reduced to an amine using a palladium or platinum catalyst under hydrogen pressure. The reaction is monitored until the starting material is consumed. google.com
One-Pot Diazotization and Hydrolysis: The resulting amino acid undergoes diazotization, followed by hydrolysis to yield a hydroxybenzoic acid derivative. This is performed as a one-pot reaction to improve efficiency. google.com
Methylation: The hydroxyl group is then methylated using an agent like dimethyl sulfate (B86663) in the presence of a base. google.com
Hydrolysis: Finally, if the synthesis was carried out on the ester form, a final hydrolysis step yields the target carboxylic acid. google.com
This type of multi-step, one-pot combination is indicative of a process designed for efficiency and scale. google.com The conditions for each step are clearly defined, including temperature, pressure, and reaction times, which is essential for reproducibility on a larger scale. google.com Similarly, the development of a scalable route to another complex dimethoxy intermediate highlights the use of "telescoped" syntheses, where multiple steps are performed sequentially in the same reactor without isolating intermediates, significantly improving process efficiency and reducing waste. nih.gov Such strategies are paramount for the research-grade production of this compound.
Advanced Spectroscopic and Structural Characterization of 2,6 Dimethoxy 3 Methylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the reference compound, 2,6-dimethoxybenzoic acid, the aromatic region shows a characteristic pattern for its three protons. The two protons ortho to the carboxylic acid (H-3 and H-5) are equivalent and couple to the para proton (H-4), resulting in a doublet, while the H-4 proton appears as a triplet.
For 2,6-dimethoxy-3-methylbenzoic acid, the introduction of the methyl group at the C-3 position significantly alters the ¹H NMR spectrum. The number of aromatic protons is reduced from three to two (H-4 and H-5), and they are no longer in a symmetrical environment. This would result in two distinct signals in the aromatic region, likely appearing as doublets due to coupling with each other. A new singlet would appear in the aliphatic region (around δ 2.1-2.5 ppm) corresponding to the three protons of the C-3 methyl group. The two methoxy (B1213986) groups at C-2 and C-6 would likely remain as sharp singlets, though their chemical shifts may be slightly different from each other due to the influence of the adjacent methyl group.
Table 1: Comparison of Experimental ¹H NMR Data for 2,6-Dimethoxybenzoic Acid and Predicted Data for this compound.
| Proton Assignment | Experimental Data: 2,6-Dimethoxybenzoic Acid (400 MHz, CDCl₃)¹ | Predicted Data: this compound |
|---|---|---|
| Aromatic CH (H-4, H-5) | - | ~ δ 6.6-7.4 (2H, m) |
| Aromatic CH (H-3, H-5) | δ 6.58 (2H, d, J=8.4 Hz) | - |
| Aromatic CH (H-4) | δ 7.29 (1H, t, J=8.4 Hz) | - |
| Methoxy (2 x -OCH₃) | δ 3.89 (6H, s) | ~ δ 3.8-3.9 (6H, two s) |
| Methyl (-CH₃) | Not Applicable | ~ δ 2.3 (3H, s) |
| Carboxylic Acid (-COOH) | δ 11.0-13.0 (1H, br s) | δ 11.0-13.0 (1H, br s) |
¹Note: Data for 2,6-dimethoxybenzoic acid is representative and may vary based on solvent and concentration.
Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
In the predicted spectrum of this compound, a new signal would appear in the aliphatic region (around δ 15-20 ppm) for the methyl carbon. In the aromatic region, the number of signals for protonated carbons (C-H) would decrease from two to one, while the number of quaternary carbon (C-C or C-O) signals would increase by one due to the substitution at C-3. The chemical shifts of all aromatic carbons would be affected by the electron-donating methyl group.
Table 2: Comparison of Experimental ¹³C NMR Data for 2,6-Dimethoxybenzoic Acid and Predicted Data for this compound.
| Carbon Assignment | Experimental Data: 2,6-Dimethoxybenzoic Acid (101 MHz, CDCl₃)¹ | Predicted Data: this compound |
|---|---|---|
| Carboxylic Acid (-C OOH) | δ 166.5 | ~ δ 167-170 |
| Aromatic C -O (C-2, C-6) | δ 158.9 | ~ δ 158-160 |
| Aromatic C -H (C-4) | δ 132.0 | ~ δ 130-135 (C-H) |
| Aromatic C -COOH (C-1) | δ 112.9 | ~ δ 115-120 (C-COOH) |
| Aromatic C -H (C-3, C-5) | δ 104.2 | ~ δ 105-110 (C-H) and ~125-130 (C-CH₃) |
| Methoxy (-OC H₃) | δ 56.4 | ~ δ 56 |
| Methyl (-C H₃) | Not Applicable | ~ δ 15-20 |
¹Note: Data for 2,6-dimethoxybenzoic acid is representative and may vary based on solvent and concentration.
2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, a key COSY correlation would be observed between the two adjacent aromatic protons, H-4 and H-5, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique maps direct, one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., connecting the aromatic proton signals to their respective aromatic carbon signals).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would be expected between:
The methyl protons (C3-H) and the aromatic carbons C-2, C-3, and C-4.
The methoxy protons (C2-OCH₃ and C6-OCH₃) and their respective attachment points (C-2 and C-6).
The aromatic proton H-5 and carbons C-1, C-3, and C-4. These long-range correlations would unambiguously confirm the substitution pattern on the benzene (B151609) ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
HR-ESI-MS is a soft ionization technique that provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₂O₄), the calculated exact monoisotopic mass is 196.0736 Da. In a typical HR-ESI-MS experiment, the molecule would be observed as a protonated species [M+H]⁺ with an m/z of 197.0808 in positive ion mode, or as a deprotonated species [M-H]⁻ with an m/z of 195.0663 in negative ion mode.
Table 3: Predicted HR-ESI-MS Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₄ |
| Exact Monoisotopic Mass | 196.0736 Da |
| Predicted [M+H]⁺ | 197.0808 m/z |
EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The parent ion peak, or molecular ion [M]⁺, would be observed at m/z 196.
The fragmentation of this compound is expected to follow patterns characteristic of benzoic acids and methoxy-substituted aromatics. unam.mxdocumentsdelivered.com Common fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from a methoxy group to yield an ion at m/z 181.
Loss of a methoxy radical (•OCH₃) to give a prominent peak at m/z 165.
Loss of water (H₂O) from the molecular ion, if ortho-effects are at play, leading to an ion at m/z 178.
Loss of a carboxyl group (•COOH) , resulting in an ion at m/z 151.
Decarbonylation (loss of CO) from fragment ions is also a common subsequent step.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying functional groups and analyzing chromophoric systems in molecules like this compound and its derivatives.
Infrared (IR) Spectroscopy provides invaluable information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. For derivatives such as 2,4-dimethoxy-6-methylbenzoic acid, characteristic IR absorption bands would be expected. The presence of methoxy groups (–OCH₃) typically results in C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-O stretching bands around 1250 cm⁻¹ and 1050 cm⁻¹. The carboxylic acid functional group gives rise to a broad O-H stretching band from 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1730 and 1700 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within a molecule, particularly the chromophores. The benzene ring in this compound and its derivatives acts as a primary chromophore. For instance, in an aqueous solution, 2,6-dimethoxy-1,4-benzoquinone, a related compound, exhibits characteristic UV-Vis absorption bands at 289 nm and 392 nm. researchgate.net The position and intensity of these absorption maxima are sensitive to the substitution pattern on the benzene ring and the solvent used. For azo dyes derived from benzoic acids, the UV-Vis spectra can indicate the coexistence of different tautomeric forms in solution. academie-sciences.fr
A summary of expected IR and UV-Vis data for related compounds is presented below:
| Compound | Spectroscopic Technique | Characteristic Bands/Peaks |
| 2,4-dimethoxy-6-methylbenzoic acid | IR | C-H stretch (methoxy): ~2950-2850 cm⁻¹, C=O stretch (acid): ~1730-1700 cm⁻¹, C-O stretch (methoxy): ~1250, 1050 cm⁻¹, Aromatic C=C stretch: ~1600-1450 cm⁻¹ |
| 2,6-dimethoxy-1,4-benzoquinone | UV-Vis | 289 nm, 392 nm (in aqueous solution) researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not readily found, extensive studies on its parent compound, 2,6-dimethoxybenzoic acid, and other derivatives provide significant insights into the expected solid-state structure.
For instance, a new polymorph of 2,6-dimethoxybenzoic acid was found to crystallize in a tetragonal unit cell. nih.gov In this structure, the bulky ortho-methoxy groups force the carboxyl group to twist out of the plane of the benzene ring by approximately 65.72°. nih.gov
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the crystal structure of 2,6-dimethoxybenzoic acid polymorphs, hydrogen bonding is a dominant interaction. Molecules can form dimeric units through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov In other arrangements, molecules can associate into chains stabilized by linear O-H···O hydrogen bonds. nih.gov
For the related compound 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid, molecules in the crystal are linked by O–H···O and C–H···O hydrogen bonds, forming chains that are further stabilized by π···π stacking interactions with a centroid-to-centroid distance of 3.6863(8) Å. researchgate.net The crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveals a syndiotactic arrangement with O-H···O hydrogen bonds and a notable carbonyl oxygen lone pair-π interaction. nih.gov
These interactions play a significant role in the architecture of organic crystals and can influence their physical properties. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 2,6-dimethoxybenzoic acid (new polymorph) | Tetragonal | P4₁2₁2 | O-H···O hydrogen-bonded dimers nih.gov |
| 2,6-dimethoxybenzoic acid (orthorhombic form) | Orthorhombic | P2₁2₁2₁ | O-H···O hydrogen-bonded chains nih.gov |
| 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid | Monoclinic | P2₁/c | O–H···O, C–H···O hydrogen bonds, π···π stacking researchgate.net |
| 2,6-dibromo-3,4,5-trimethoxybenzoic acid | Monoclinic | P2₁/n | O-H···O hydrogen bonds, lone pair-π interactions nih.gov |
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. 2,6-dimethoxybenzoic acid is known to exist in at least three polymorphic forms. mdpi.com These forms arise from different conformations of the molecule (syn and anti) and different hydrogen-bonding patterns (dimers vs. catemers). mdpi.comunibe.ch
Crystal engineering focuses on the rational design of crystalline solids with desired properties. This is often achieved by controlling the intermolecular interactions during crystallization. Studies on 2,6-dimethoxybenzoic acid have shown that the polymorphic outcome can be influenced by the choice of solvent and the use of additives such as polymers and surfactants. mdpi.com For example, additives can selectively inhibit the growth of certain crystal faces or stabilize a particular molecular conformation during nucleation, thereby favoring the formation of a specific polymorph. mdpi.com This highlights the potential to manipulate the solid-state structure of related compounds like this compound through controlled crystallization experiments.
Computational and Theoretical Chemical Studies of 2,6 Dimethoxy 3 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-dimethoxy-3-methylbenzoic acid, DFT calculations are instrumental in determining its preferred three-dimensional arrangement and the distribution of electrons within the molecule.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. mdpi.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, the presence of bulky methoxy (B1213986) groups at the ortho positions relative to the carboxylic acid group introduces significant steric hindrance. This steric strain forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.gov
DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to predict the optimized geometry. orientjchem.orgmdpi.com These calculations can accurately determine the dihedral angle between the carboxylic acid group and the benzene ring, as well as the bond lengths and angles throughout the molecule. orientjchem.org For instance, in a related compound, 2,6-dimethoxybenzoic acid, the sterically bulky ortho-methoxy substituents force the carboxy group to be twisted away from the plane of the benzene ring by 74.10 (6)°. nih.gov The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters of a Benzoic Acid Derivative (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | |
| C-C (carboxyl) | 1.49 - 1.51 | |
| C=O | 1.21 - 1.23 | |
| C-O (carboxyl) | 1.34 - 1.36 | |
| C-O (methoxy) | 1.36 - 1.38 | |
| O-H | 0.96 - 0.98 | |
| C-C-C (ring) 118 - 122 | ||
| O-C=O 122 - 124 | ||
| C-C-O (carboxyl) 114 - 116 | ||
| C-O-H 105 - 107 | ||
| Note: This table presents typical ranges for benzoic acid derivatives and is for illustrative purposes. Actual calculated values for this compound may vary. |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. mdpi.com This is verified by the absence of imaginary frequencies. The analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. mdpi.com
By comparing the calculated vibrational spectra with experimentally obtained spectra, researchers can validate the accuracy of the computational model. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net The analysis of vibrational modes provides a detailed picture of the molecule's flexibility and the strength of its chemical bonds. rasayanjournal.co.in For example, the characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid is a prominent feature in the vibrational spectrum. scirp.org
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid (Example Data)
| Vibrational Mode | Calculated (Scaled) | Experimental |
| O-H stretch | 3500 | 3450 |
| C-H stretch (aromatic) | 3100 | 3080 |
| C-H stretch (methyl) | 2950 | 2940 |
| C=O stretch | 1700 | 1690 |
| C-C stretch (ring) | 1600 | 1595 |
| C-O stretch (carboxyl) | 1300 | 1290 |
| O-H bend | 1400 | 1410 |
| Note: This table is illustrative. Specific frequencies for this compound would require dedicated calculations. |
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into how molecules interact with each other in a condensed phase, such as in a crystal or in solution. These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the dynamic behavior of the molecules. nih.gov
In the context of this compound, MD simulations can be used to explore its aggregation behavior, the formation of hydrogen bonds between carboxylic acid groups, and interactions with solvent molecules. sciforum.net For instance, a study on the related 2,6-dimethoxybenzoic acid used MD simulations to investigate the influence of additives on its crystallization and morphology. sciforum.net The simulations revealed how different additives could inhibit the growth of specific crystal faces by adsorbing onto the surface. sciforum.net Such studies are crucial for understanding and controlling the crystallization process of this compound.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Calculated NMR, UV-Vis Spectra)
Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental ¹H and ¹³C NMR spectra. rsc.org This comparison can aid in the assignment of peaks in the experimental spectra and confirm the molecular structure.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. dergipark.org.tr The calculated UV-Vis spectrum can help to understand the electronic properties of this compound and how its structure influences its interaction with light.
Hirshfeld Surface Analysis for Quantifying Interatomic Contacts in Crystal Lattices
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions belonging to individual molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts. researchgate.net
For this compound, Hirshfeld surface analysis can reveal the nature and extent of hydrogen bonding, van der Waals interactions, and other close contacts between neighboring molecules in the crystal. The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. researchgate.net This plot provides a quantitative measure of the different types of interactions, such as O···H, H···H, and C···H contacts, which govern the crystal packing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its properties. While often used for predicting biological activity, QSAR methodologies can also be applied to predict various physicochemical properties without direct clinical implications.
For this compound, QSAR models could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention times. These models are built by first calculating a set of molecular descriptors that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods are then used to correlate these descriptors with the property of interest. Such models can be valuable for predicting the behavior of this compound and similar compounds in various chemical and physical processes.
Synthesis and Investigation of Derivatives and Analogues of 2,6 Dimethoxy 3 Methylbenzoic Acid
Systematic Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the creation of esters, amides, and other functional groups that can significantly alter the molecule's characteristics, such as solubility, stability, and interaction with biological targets. Chemical modification of carboxylic acids is a common strategy to enhance their utility, often overcoming issues like poor chromatographic behavior or weak ionization in mass spectrometry during analysis. researchgate.net
A key strategy involves the formation of amides. For instance, 2,6-dimethoxy-3-methylbenzoic acid can be converted to its corresponding acyl chloride, which then serves as a reactive intermediate. This acyl chloride can react with various amines to yield a library of amide derivatives. One notable example is the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which have been investigated for their biological activities. nih.govmdpi.com
Esterification represents another major route for derivatization. The synthesis of methyl 2,6-dimethoxy-3-methoxycarbonylbenzoate has been reported, demonstrating the conversion of one of the carboxylic acid groups in a related dicarboxylic acid to a methyl ester. rsc.org This type of modification is often achieved by reaction with an alcohol in the presence of an acid catalyst. Derivatization reagents such as 2-picolylamine (PA) have been shown to rapidly react with carboxylic acids, increasing their detection responses in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) by 9 to 158-fold. acs.org
The following table summarizes common derivatization reactions for the carboxylic acid moiety:
| Reaction Type | Reagents | Product Class | Purpose |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Esters | Increase lipophilicity, improve pharmacokinetic properties. |
| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or Acyl Chloride | Amides | Introduce new interaction sites, alter biological activity. |
| Thioesterification | Thiol, Coupling Agent | Thioesters | Enhance reactivity, serve as intermediates. |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohols | Remove acidic proton, explore different functional space. |
Modifications of the Methoxy (B1213986) and Methyl Substituents for Structure-Property Studies
Theoretical studies on substituted benzoic acids show that electron-releasing substituents like methoxy (OCH₃) and methyl (CH₃) groups decrease the acidity of the benzoic acid. mdpi.com The positions of these groups are critical; for electron-releasing groups, the acid-weakening effect generally follows the trend ortho > meta > para. mdpi.com Altering these groups, for example, by demethylation to hydroxyl groups or by replacement with other alkyl or alkoxy groups, would significantly impact the molecule's acidity, hydrogen bonding capacity, and lipophilicity.
In studies of related benzoyl derivatives, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the 2,6-disubstitution on the benzoyl moiety is critical. For instance, replacing the methoxy groups with fluorine atoms (2,6-F₂), a substitution that is beneficial in other classes of compounds, was found to be detrimental to the activity of thiadiazole analogues. nih.gov This highlights the specific role of the methoxy groups in defining the optimal conformation for biological activity.
Exploration of Structural Analogues with Varied Aromatic Ring Substitution Patterns
To further understand the SAR, researchers synthesize structural analogues by altering the substitution pattern on the aromatic ring. This can involve changing the position of the existing methoxy and methyl groups or introducing new substituents. The synthesis of isomers such as 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid has been explored in the context of synthesizing natural products. researchgate.net These isomers allow for a direct assessment of how the placement of functional groups affects molecular properties.
The exploration of analogues extends to related chemical classes. For example, in 2,6-methano-3-benzazocines, replacing a prototypic phenolic hydroxyl group with other functionalities has been a key strategy to redefine SAR. nih.gov Similarly, creating analogues of this compound where the methyl group is shifted or replaced by other groups (e.g., halogens, nitro groups) can provide insight into the electronic and steric requirements for a desired activity. The synthesis of compounds like 2-bromo-3-methylbenzoic acid and 2-nitro-3-methylbenzoic acid provides pathways to such analogues. acs.orgnih.gov
Studies on benzoic acid derivatives have shown that even a simple shift of a methyl group from an ortho to a para position can significantly alter predicted bioactivity. This underscores the sensitivity of molecular interactions to subtle structural changes.
Synthesis of Conjugates and Hybrid Molecules
Conjugation of this compound to other molecules is a strategy to create hybrid compounds with potentially new or enhanced properties. This approach leverages the structural features of the parent acid while incorporating the functionality of another chemical entity.
A prime example of this is the formation of amide-linked conjugates. The synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles involves conjugating the 2,6-dimethoxybenzoyl moiety (derived from a related acid) to a 3-phenylisoxazole (B85705) core. nih.gov This creates a larger, more complex molecule where the properties of both parent fragments are combined.
The principles of conjugation are well-established. For example, medicinally relevant carboxylic acids have been successfully converted into their corresponding 1,3,4-oxadiazole (B1194373) bioisosteres, demonstrating late-stage functionalization of complex molecules. This involves a tandem reaction that couples the carboxylic acid to form a new heterocyclic ring system. acs.org Such strategies could be applied to this compound to link it to various pharmacophores or reporter groups, thereby creating novel chemical probes or therapeutic candidates.
Chemoenzymatic Synthetic Approaches for Derivative Libraries
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions. Enzymes, particularly lipases, are widely used for the derivatization of carboxylic acids under mild conditions. This approach is particularly valuable for creating libraries of derivatives for screening purposes.
Lipase-catalyzed esterification is a common chemoenzymatic strategy. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support (e.g., Novozym 435), can catalyze the esterification of carboxylic acids with a broad range of alcohols. While specific studies on the enzymatic esterification of this compound are not prominent, the steric hindrance of the ortho-methoxy groups presents a challenge that highly selective enzymes might overcome more efficiently than traditional chemical methods. Lipases have been shown to catalyze reactions even in unconventional media like deep eutectic solvents. rsc.org
Enzymatic methods can also be used to create more complex conjugates. For example, the enzymatic acylation of the natural flavonoid rutin (B1680289) with various benzoic acid esters has been demonstrated using Thermomyces lanuginosus lipase. nih.gov This process, which forms ester linkages at specific hydroxyl groups on the rutin molecule, illustrates how enzymes can be used for the regioselective synthesis of complex hybrid molecules. Such an approach could potentially be adapted to conjugate this compound to polyhydroxylated natural products, creating novel derivatives with enhanced bioactivity or improved physicochemical properties like lipophilicity. nih.gov
Investigation of Biological and Biochemical Activities of 2,6 Dimethoxy 3 Methylbenzoic Acid and Its Derivatives in Vitro
Studies on Enzyme Inhibition Mechanisms and Kinetics
The interaction of small molecules with enzymes is a cornerstone of drug discovery. Benzoic acid derivatives, characterized by their core chemical scaffold, have been explored as inhibitors of various enzymes implicated in a range of physiological and pathological processes. While specific kinetic data for 2,6-dimethoxy-3-methylbenzoic acid is not extensively available in the public domain, the activities of structurally related compounds provide valuable insights into its potential inhibitory profile against enzymes such as Phospholipase A2, Hyaluronidase, α-Glucosidase, Thymidylate Synthase, Dihydrofolate Reductase, and FUBP1.
Biochemical Assay Development and Validation
The evaluation of enzyme inhibition by any compound necessitates the development and validation of robust biochemical assays. A typical workflow for assessing the inhibitory potential of a compound like this compound would involve:
Enzyme and Substrate Selection: Utilizing purified enzymes and their specific substrates to establish a baseline reaction rate.
Inhibitor Preparation: Dissolving the test compound, in this case, this compound, in a suitable solvent, often dimethyl sulfoxide (B87167) (DMSO), to create a stock solution for serial dilutions.
Assay Execution: The enzymatic reaction is initiated in the presence of varying concentrations of the inhibitor. The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate, often through spectrophotometric or fluorometric methods.
Data Analysis: The reaction rates are plotted against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further experiments are conducted by varying both the substrate and inhibitor concentrations. The data is then fitted to kinetic models, such as the Michaelis-Menten equation, to determine kinetic parameters like the inhibition constant (Ki).
Validation of these assays is crucial and involves demonstrating their accuracy, precision, and reproducibility. This is often achieved by using known inhibitors as positive controls and ensuring that the assay can reliably distinguish between active and inactive compounds.
Ligand-Protein Binding Studies
Understanding the direct interaction between a ligand and its target protein is fundamental to elucidating its mechanism of action. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For FUBP1 (Far Upstream Element Binding Protein 1) , which regulates the transcription of the c-Myc proto-oncogene by binding to the Far Upstream Element (FUSE), inhibitors are of significant interest in cancer research. Studies on anthranilic acid derivatives have identified compounds that can inhibit the FUBP1-FUSE interaction. A molecular docking study of this compound with FUBP1 would be necessary to predict its binding mode and affinity for this target. Such a study would involve preparing the 3D structures of both the ligand and the protein and using docking software to simulate their interaction, identifying key binding residues and estimating the binding energy.
Cellular Assays for Biological Response Profiling
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two of the most common in vitro methods used to evaluate this property.
The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH, which forms a colored complex.
While specific DPPH and FRAP assay results for this compound are not widely reported, studies on a structurally similar compound, 2,6-dimethoxy benzoquinone , have shown significant free radical scavenging activity in the DPPH assay. nih.gov The antioxidant potential of various dihydroxybenzoic acids has also been extensively studied, providing a basis for understanding the structure-activity relationships that govern antioxidant capacity.
Table 1: Representative Antioxidant Activity of Related Benzoic Acid Derivatives
| Compound | Assay | IC50 / Antioxidant Capacity |
|---|---|---|
| 2,6-dimethoxy benzoquinone | DPPH | 71.8 ± 4.4% scavenging at 1 mg/ml |
| Dihydroxybenzoic acids | DPPH | Varies by isomer and substitution pattern |
Note: This table presents data for related compounds to illustrate the range of activities observed in this chemical class. Specific data for this compound is not available in the cited literature.
Free Radical Scavenging Mechanisms
The primary mechanisms by which phenolic compounds like benzoic acid derivatives scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET-PT mechanism, the antioxidant first donates an electron to the radical, forming a radical cation, which then loses a proton.
The specific mechanism that predominates depends on the structure of the antioxidant, the nature of the free radical, and the solvent. The presence of methoxy (B1213986) and methyl groups on the benzoic acid ring of this compound will influence its electron-donating ability and the stability of the resulting radical, thereby affecting its scavenging mechanism and efficiency.
Cellular Antioxidant Pathway Modulation
Beyond direct radical scavenging, antioxidants can also exert their effects by modulating cellular antioxidant pathways. This can involve upregulating the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Investigating the effect of this compound on these pathways would require cell-based assays where cells are treated with the compound and the expression or activity of these enzymes is measured. Such studies would provide a more comprehensive understanding of its potential cytoprotective effects.
Antimicrobial and Antifungal Activity Assays (in vitro)
The discovery of new antimicrobial and antifungal agents is crucial in the face of growing resistance to existing drugs. Benzoic acid and its derivatives have long been known for their antimicrobial properties. In vitro assays are the first step in evaluating the potential of a compound like this compound in this regard.
These assays typically involve determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. This is commonly determined using broth microdilution or agar (B569324) dilution methods.
Table 2: Representative In Vitro Antimicrobial Activity of a Related Compound
| Microorganism | Test Compound | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2,6-dimethoxy benzoquinone | >100 |
| Escherichia coli | 2,6-dimethoxy benzoquinone | >100 |
Note: This table presents data for a related compound to illustrate the type of data generated from such assays. Specific data for this compound against a range of microbial strains is needed for a comprehensive assessment of its antimicrobial spectrum.
Minimum Inhibitory Concentration (MIC) Determinations against Microbial Strains
Research has shown that derivatives of benzoic acid exhibit a range of antimicrobial properties. For instance, studies on various phenolic acids have demonstrated their inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The antibacterial action is often attributed to the ability of these compounds to disrupt bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net
While specific MIC data for this compound is not extensively detailed in the provided search results, the broader class of benzoic acid derivatives has been a subject of significant antimicrobial research. For example, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown potent antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.5–4 μg/mL. nih.gov Furthermore, a study on phenolic acids revealed that 2-hydroxybenzoic acid was particularly effective against E. coli. nih.gov Another study synthesized novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one which demonstrated better antimicrobial activity than the reference drug Streptomycin. nuph.edu.ua
The methyl ester of 2,6-dimethoxybenzoic acid has been noted for its potential antimicrobial properties, though specific MIC values are not provided. ontosight.ai The antimicrobial activity of phenolic compounds is a significant area of research, with many demonstrating the ability to disrupt microbial membranes and interact with proteins. mdpi.com
Table 1: Illustrative MIC Values for Benzoic Acid Derivatives against Various Microbial Strains
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA | 1.5–4 | nih.gov |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | mdpi.com |
This table is for illustrative purposes and includes data for related benzoic acid derivatives to highlight the potential antimicrobial activity within this class of compounds.
Mechanistic Insights into Antimicrobial Action (e.g., membrane disruption, enzyme targeting)
The antimicrobial mechanisms of benzoic acid derivatives are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane. researchgate.net This is achieved through the acidic nature of these compounds, which can lead to the release of protons into the bacterial cytoplasm, thereby disrupting the ion gradient and causing leakage of essential cellular components. researchgate.net The lipophilicity of the molecule also plays a role, as it influences the compound's ability to penetrate the lipid-rich cell envelope of Gram-negative bacteria. nih.gov
Enzyme targeting is another key mechanism. For instance, some thienopyrimidinone derivatives that inhibit bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) have been identified as a new potential class of antibiotics. nuph.edu.ua Similarly, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been found to disrupt the GTPase activity and dynamic assembly of the FtsZ protein, which is crucial for bacterial cell division, ultimately leading to cell death. nih.gov
In Vitro Anti-Sickling Property Investigations and Hemoglobin Polymerization Inhibition
Several benzoic acid derivatives have demonstrated promising anti-sickling properties in vitro. iomcworld.comresearchgate.net These compounds are believed to interfere with the polymerization of sickle hemoglobin (HbS), a key pathological event in sickle cell disease. iomcworld.com The mechanism often involves the strategic positioning of functional groups that can interact with amino acid residues near the mutation site in HbS. iomcworld.com
Studies have indicated that strong electron-donating groups attached to the benzene (B151609) ring, coupled with average lipophilicity, are important features for potent anti-sickling activity in benzoic acid derivatives. nih.gov Compounds like p-hydroxybenzoic acid, vanillic acid, and syringic acid have confirmed anti-sickling properties. iomcworld.com While direct studies on this compound were not found, the structural features of dimethoxy-substituted benzoic acids suggest they could be promising candidates for such activity.
Table 2: In Vitro Anti-Sickling Activity of Selected Benzoic Acid Derivatives
| Compound | Activity | Reference |
| p-Hydroxybenzoic acid | Confirmed anti-sickling properties | iomcworld.com |
| Vanillic acid | Confirmed anti-sickling properties | iomcworld.com |
| Syringic acid | Confirmed anti-sickling properties | iomcworld.com |
In Vitro Cytotoxicity Studies on Cancer Cell Lines
The cytotoxic effects of 2,6-dimethoxy-substituted compounds and other benzoic acid derivatives have been investigated against various cancer cell lines.
2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ), a related compound, has been shown to significantly suppress the growth of non-small cell lung cancer (NSCLC) cells and gastric cancer cells in a dose-dependent manner. nih.govnih.gov It effectively reduces both anchorage-dependent and independent cell growth. nih.govnih.gov Similarly, six synthetic 2,6-dimethoxyhydroquinone derivatives exhibited varying degrees of cytotoxicity against human tumor cell lines KB and PC-9. nih.gov Another study showed that (2,6-dimethylphenyl)arsonic acid significantly inhibited the proliferation of leukemia and lymphoma cells. nih.gov
The cytotoxic activity of these compounds is often mediated through the induction of apoptosis and modulation of the cell cycle. 2,6-DMBQ has been found to induce G1 phase cell cycle arrest and apoptosis in gastric cancer cells. nih.govnih.gov In NSCLC cells, it causes G2 phase cell cycle arrest. nih.gov
The molecular mechanisms underlying these effects are complex. In gastric cancer, 2,6-DMBQ acts as an mTOR inhibitor, reducing the activity of the mTOR signaling pathway. nih.govnih.gov In NSCLC cells, it inhibits the phosphorylation of AKT and p38 MAPK. nih.gov For some 2,6-dimethoxyhydroquinone derivatives, the cytotoxic action is mediated by the generation of hydrogen peroxide (H2O2), which can lead to the formation of hydroxyl radicals. nih.gov A benzothiazole (B30560) derivative, AMBAN, was found to induce apoptosis in human leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, associated with the activation of p38 MAPK. nih.gov Phenolic acids, as a class, can block cell growth via the ERK1/2 pathway and hinder angiogenesis by targeting VEGF. foodandnutritionjournal.org
Table 3: Summary of In Vitro Cytotoxic Effects of Related Compounds
| Compound | Cell Line | Effect | Molecular Pathway | Reference |
| 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) | Gastric Cancer Cells | Reduced cell growth, G1 phase arrest, apoptosis | mTOR inhibition | nih.govnih.gov |
| 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) | Non-Small Cell Lung Cancer (NSCLC) Cells | Suppressed cell growth, G2 phase arrest | Inhibition of AKT and p38 MAPK phosphorylation | nih.gov |
| 2,6-Dimethoxyhydroquinone derivatives | KB and PC-9 (Human Tumor) | Cytotoxicity | Generation of H2O2 and hydroxyl radicals | nih.gov |
| (2,6-Dimethylphenyl)arsonic acid | Leukemia and Lymphoma Cells | Inhibition of cell proliferation, apoptosis | Mitochondrial pathway, XIAP downregulation | nih.gov |
Applications in Chemical Sciences and Advanced Materials Research
Role as Synthetic Intermediates in Fine Chemical Synthesis
As a substituted benzoic acid, 2,6-dimethoxy-3-methylbenzoic acid serves as a crucial building block in the synthesis of a wide array of organic compounds. The reactivity of its carboxylic acid group, coupled with the directing effects of the methoxy (B1213986) and methyl substituents on the aromatic ring, allows for a variety of chemical transformations.
Precursors for Agrochemicals
While direct evidence for the use of this compound in commercially available agrochemicals is not extensively documented in public literature, the broader class of benzoic acid derivatives is fundamental to the agrochemical industry. ontosight.airesearchgate.net They are integral to the synthesis of a range of pesticides, including herbicides and fungicides. For instance, a patent for the synthesis of the related compound, 2,6-dimethoxybenzoic acid, explicitly identifies it as an intermediate for agricultural chemicals. google.com Furthermore, research has demonstrated that benzoic acid and its hydroxylated derivatives can induce systemic resistance in plants, protecting them from fungal pathogens like Alternaria solani, the causative agent of early blight in tomatoes. nih.gov The structural similarity of this compound suggests its potential as a precursor for new agrochemical agents with tailored biological activities.
| Agrochemical Application Area | Role of Benzoic Acid Derivatives | Potential for this compound |
| Herbicides | Serve as core structures for active ingredients. | Could be functionalized to create novel herbicides with specific modes of action. |
| Fungicides | Act as precursors for fungicidal compounds. nih.gov | Its derivatives may exhibit antifungal properties or serve as building blocks for more complex fungicides. |
| Plant Defense Activators | Induce systemic resistance in plants. nih.gov | May be investigated for its ability to trigger plant defense mechanisms. |
Building Blocks for Pharmaceutical Scaffolds
Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. nih.govresearchgate.net Their ability to participate in various chemical reactions makes them ideal starting materials for the synthesis of complex pharmaceutical scaffolds. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Similarly, benzoic acid derivatives have been developed as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.gov
A patent application has also been filed for benzoic acid derivatives with antimicrobial activity, highlighting their potential as antiseptics, disinfectants, and preservatives in pharmaceutical and cosmetic products. google.com The unique substitution pattern of this compound makes it a candidate for the development of novel pharmaceutical compounds with potentially enhanced efficacy and selectivity.
| Pharmaceutical Scaffold Type | Example Application | Relevance of this compound |
| Enzyme Inhibitors | Inhibition of influenza neuraminidase. nih.gov | A potential starting point for the design of new enzyme inhibitors. |
| Protein-Protein Interaction Modulators | Dual inhibitors of Mcl-1 and Bfl-1 anti-apoptotic proteins. nih.gov | Its scaffold could be elaborated to target specific protein-protein interactions implicated in disease. |
| Antimicrobial Agents | Development of antiseptics and disinfectants. google.com | Could be a precursor to new antimicrobial compounds. |
Contributions to Organic Electronics and Materials Science
The application of specific benzoic acid derivatives in organic electronics is an emerging area of research. However, for this compound itself, there is currently a lack of published research detailing its direct use in organic electronic devices.
Components in Organic Light-Emitting Diodes (OLEDs)
There is no available scientific literature or patent data to suggest that this compound is currently used as a component in the manufacturing of Organic Light-Emitting Diodes (OLEDs). Research in this area is focused on molecules with specific electronic and photophysical properties that this particular compound may not possess or has not yet been evaluated for.
Elements in Organic Solar Cells
Similarly, there is no documented use of this compound in the fabrication of organic solar cells. The development of materials for organic photovoltaics typically involves compounds with tailored energy levels and charge transport characteristics, and the potential of this specific benzoic acid derivative in this context remains unexplored.
Development of Dyes and Pigments utilizing Benzoic Acid Derivatives
The synthesis of azo dyes, a large and commercially important class of colorants, often utilizes aromatic amines, which can be derived from or are structurally related to benzoic acid derivatives. nih.govnih.gov The general process involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound to form the characteristic azo (-N=N-) linkage. unb.ca
While there are no specific examples in the literature of dyes being synthesized directly from this compound, its structure is amenable to the necessary chemical transformations. For instance, toluic acid-based azo dyes have been synthesized, demonstrating that methylbenzoic acid structures can be incorporated into dye molecules. jocpr.com The presence of the carboxylic acid group can also enhance the solubility of the resulting dye in alkaline conditions, which is a desirable property for certain dyeing processes.
| Azo Dye Synthesis Step | Role of Benzoic Acid Derivative | Potential of this compound |
| Diazotization | An amino-substituted benzoic acid can be converted to a diazonium salt. nih.gov | The corresponding amino derivative of this compound could serve as the diazo component. |
| Coupling | A benzoic acid derivative can act as the coupling component. | The aromatic ring of this compound could be activated for coupling with a diazonium salt. |
| Dye Properties | The substituents on the benzoic acid ring influence the color and properties of the dye. | The methoxy and methyl groups would be expected to modulate the chromophoric properties of a resulting azo dye. |
Conclusion and Future Directions in Research on 2,6 Dimethoxy 3 Methylbenzoic Acid
Summary of Current Research Advancements and Knowledge Gaps
Direct scientific literature on 2,6-dimethoxy-3-methylbenzoic acid is sparse, representing a significant knowledge gap. The majority of available research focuses on its parent compound, 2,6-dimethoxybenzoic acid, and other derivatives. A notable synthesis has been reported for the closely related compound, 2,6-dimethoxy-3-methoxycarbonylbenzoic acid, which serves as a crucial starting point for potential synthetic routes to the target molecule. publish.csiro.au This synthesis involved the oxidation of methyl 2,4-dimethoxy-m-toluate. publish.csiro.au
The primary knowledge gap is the near-complete absence of data regarding the biological activity, physicochemical properties, and potential applications of this compound. While studies on other dimethoxybenzoic acid isomers and trimethoxybenzoic acid derivatives have shown activities such as efflux pump inhibition, there is no comparable data for the 3-methyl substituted variant. researchgate.netnih.gov This lack of foundational knowledge underscores the need for initial exploratory studies to characterize the compound and identify its basic properties.
Emerging Research Opportunities in Synthesis and Derivatization
The existing synthesis of 2,6-dimethoxy-3-methoxycarbonylbenzoic acid provides a logical starting point for the development of synthetic routes to this compound. publish.csiro.au Future research could focus on the selective reduction of the methoxycarbonyl group to a methyl group.
Table 1: Potential Synthetic Strategies and Derivatization Reactions
| Reaction Type | Potential Reagents and Conditions | Expected Outcome |
| Synthesis | Reduction of 2,6-dimethoxy-3-methoxycarbonylbenzoic acid | Formation of this compound |
| Derivatization | Esterification of the carboxylic acid group | Enhanced lipophilicity and potential for prodrug strategies |
| Derivatization | Amidation of the carboxylic acid group | Creation of novel bioactive amides |
| Derivatization | Halogenation of the aromatic ring | Modulation of electronic properties and biological activity |
Further research into the derivatization of the carboxylic acid functional group could unlock a wide array of novel compounds with potentially enhanced biological activities. The synthesis of esters and amides, for instance, is a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Prospects for Advanced Mechanistic Studies in Biological Systems (in vitro)
Given the documented biological activities of other substituted benzoic acids, in vitro studies of this compound are a promising area of research. researchgate.netnih.govnih.gov Initial screening could focus on its potential as an antimicrobial agent, an anticancer agent, or an inhibitor of specific enzymes, drawing parallels from the activities of structurally similar compounds.
For example, various benzoic acid derivatives have been investigated for their ability to inhibit sirtuins, a class of enzymes involved in cellular regulation. nih.gov An initial in vitro screening of this compound against a panel of sirtuins could reveal potential therapeutic targets. Furthermore, studies on trimethoxybenzoic acid derivatives have demonstrated their potential as efflux pump inhibitors in bacteria, suggesting a possible avenue of investigation for overcoming antibiotic resistance. researchgate.netnih.govmdpi.com
Potential for Integration into Novel Materials and Technologies
Aromatic carboxylic acids are versatile building blocks in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and functional polymers. nbinno.commdpi.comscilit.com The specific substitution pattern of this compound could lead to the formation of novel materials with unique properties.
The presence of the carboxylic acid group allows for coordination with metal ions to form MOFs, which have applications in gas storage, catalysis, and sensing. The methoxy (B1213986) and methyl groups can influence the porosity and surface properties of these materials. Additionally, functionalized benzoic acids have been used to modify the surface of materials like graphene, enhancing their properties for applications such as chemical sensing. nih.govrsc.org
Table 2: Potential Applications in Materials Science
| Material Type | Potential Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As an organic linker | Gas storage, catalysis, chemical separation |
| Functional Polymers | As a monomer or functionalizing agent | Specialty plastics, coatings, membranes |
| Surface-Modified Nanomaterials | As a surface functionalization agent | Sensors, nanocomposites |
| Liquid Crystals | As a component of liquid crystalline mixtures | Displays, optical devices |
Interdisciplinary Research Avenues and Collaborative Initiatives
The exploration of this compound necessitates a multidisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, materials scientists, and computational chemists will be essential to fully realize its potential.
Initial collaborations could focus on synthesizing the compound and its derivatives, followed by computational modeling to predict their properties and biological activities. These predictions can then guide experimental work in medicinal chemistry and materials science. For instance, computational studies could predict the binding affinity of this compound derivatives to specific biological targets, streamlining the drug discovery process. Similarly, modeling could help in designing MOFs with desired pore sizes and functionalities for specific applications. The development of this compound from a synthetic curiosity to a potentially valuable molecule will rely on such synergistic efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dimethoxy-3-methylbenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of methoxy-substituted benzoic acids often involves selective alkylation or coupling reactions. For example, triazine-based coupling methods (as seen in analogous compounds) use tert-butyl aminobenzoate intermediates under controlled temperatures (45°C) to achieve near-quantitative yields . Optimization may involve adjusting reaction time, solvent polarity (e.g., hexane/EtOH mixtures), and catalyst loading. Purity can be assessed via TLC (Rf values) and recrystallization in solvents like ethanol.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Use and NMR in DMSO-d6 to identify characteristic peaks. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear as complex multiplet signals (δ 6.5–8.0 ppm). Overlapping signals (e.g., C4/C6 in triazine derivatives) may require 2D NMR techniques like HSQC .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity. Reference standards from NIST or academic databases ensure accuracy .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions, while aqueous ethanol (50–70%) is suitable for recrystallization .
- Storage : Store in airtight containers under inert gas (N/Ar) at 4°C to prevent oxidation. Avoid exposure to light, as methoxy groups may undergo photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) for this compound derivatives?
- Methodological Answer :
- Decoupling Experiments : Use DEPT-135 or HSQC to distinguish quaternary carbons from CH/CH groups. For unresolved signals (e.g., C4/C6 at δ 171–173 ppm), variable-temperature NMR or computational modeling (DFT) can clarify assignments .
- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-formyl-2,3-dimethoxybenzoic acid) to identify consistent chemical shifts .
Q. What strategies are effective for incorporating this compound into drug design, particularly for targeting enzyme inhibition?
- Methodological Answer :
- Bioisosteric Replacement : Replace hydroxyl or methyl groups in salicylic acid derivatives with methoxy groups to enhance metabolic stability. For example, 3,5-difluoro-2-hydroxybenzoic acid derivatives show promise as COX-2 inhibitors .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying methoxy/methyl positions and test inhibition kinetics (IC) against target enzymes. Molecular docking studies can predict binding affinities .
Q. How can researchers address discrepancies in reported melting points or solubility profiles for this compound?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points. Contaminants (e.g., unreacted starting materials) lower observed melting ranges .
- Solubility Replication : Follow standardized protocols (e.g., shake-flask method) in buffered solutions (pH 2–8) to account for ionic strength effects. Compare results with databases like PubChem or NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
